![molecular formula C10H16N4 B13339909 (1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B13339909.png)
(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is a heterocyclic compound that contains both imidazole and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological targets in specific ways, making it a valuable molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine typically involves the construction of the imidazole and pyrazole rings followed by their fusion. One common method involves the use of a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and subsequent trapping reactions with various electrophiles . This method allows for the selective functionalization of the imidazo[1,2-b]pyrazole scaffold.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazole or pyrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of (1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, which are involved in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms, known for its broad range of biological activities.
Pyrazole: Another five-membered ring with two adjacent nitrogen atoms, used in various pharmaceuticals.
Uniqueness
(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is unique due to its fused imidazole and pyrazole rings, which provide a distinct set of chemical and biological properties. This fusion allows for specific interactions with biological targets that are not possible with simpler heterocycles. Additionally, the presence of the isobutyl group can enhance the compound’s solubility and stability, making it more suitable for various applications .
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
[1-(2-methylpropyl)imidazo[1,2-b]pyrazol-6-yl]methanamine |
InChI |
InChI=1S/C10H16N4/c1-8(2)7-13-3-4-14-10(13)5-9(6-11)12-14/h3-5,8H,6-7,11H2,1-2H3 |
InChI Key |
HVJFXFKMZGMVRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CN2C1=CC(=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13339827.png)
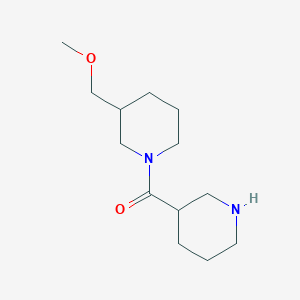


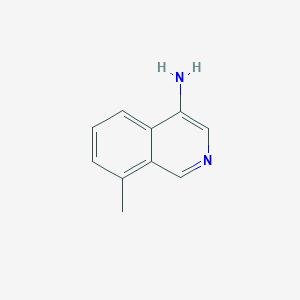
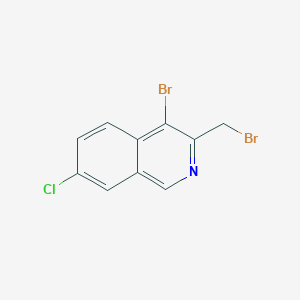
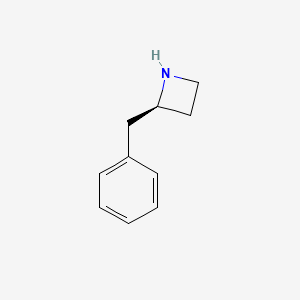
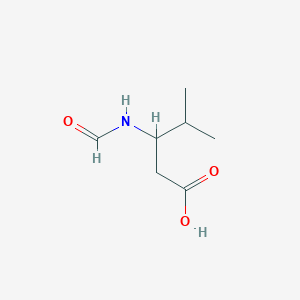
![2-Methyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B13339865.png)

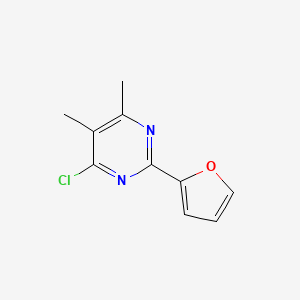
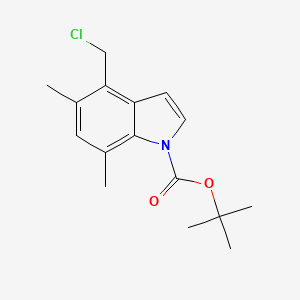
![Methyl 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13339906.png)
![N'-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide](/img/structure/B13339907.png)
